molecular formula C7H12BrN3 B10906258 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine

4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine

カタログ番号: B10906258
分子量: 218.09 g/mol
InChIキー: BSISLVHNZZHBOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine is a high-purity pyrazole derivative designed for research and development applications. This compound serves as a key synthetic intermediate and versatile building block for constructing complex heterocyclic systems, particularly in medicinal and agrochemistry . Its molecular structure features a bromine atom at the 4-position and a primary amine at the 5-position, which act as reactive handles for further chemical modification. The bromine atom is an effective electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald couplings, enabling the introduction of various aryl, heteroaryl, and alkynyl groups to modulate the compound's electronic properties and steric profile . The nucleophilic primary amine group readily participates in acylation and condensation reactions, facilitating the formation of amides, imines, and fused heterocycles like pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in drug discovery . The propyl group at the 1-position influences the compound's lipophilicity and metabolic stability. The hydrobromide salt form enhances solubility in polar solvents, which is advantageous for biological screening and reaction handling in various solvent systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use.

特性

分子式

C7H12BrN3

分子量

218.09 g/mol

IUPAC名

4-bromo-5-methyl-2-propylpyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3

InChIキー

BSISLVHNZZHBOD-UHFFFAOYSA-N

正規SMILES

CCCN1C(=C(C(=N1)C)Br)N

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

  • Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane (DCM) or chloroform.

  • Catalysts : Lewis acids like FeBr₃ or AlBr₃ enhance regioselectivity.

  • Temperature : 0–25°C to minimize side reactions.

Example Protocol

  • Dissolve 3-methyl-1-propyl-1H-pyrazol-5-amine (10 mmol) in DCM.

  • Add FeBr₃ (0.1 equiv) and NBS (1.1 equiv) at 0°C.

  • Stir for 12 hr at 25°C.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Yield : 68–75%.

Multi-Step Synthesis from Diethyl Butynedioate

Adapted from methods for analogous bromopyrazoles, this approach avoids hazardous reagents like n-butyllithium.

Step 1: Condensation to Form Pyrazole Core

React diethyl butynedioate with propylhydrazine to yield 5-hydroxy-3-methyl-1-propyl-1H-pyrazole-3-carboxylate.

Conditions :

  • Solvent: Ethanol, 80°C, 6 hr.

  • Yield: 85%.

Step 2: Bromination with POBr₃

Replace the hydroxyl group with bromine using phosphorus oxybromide (POBr₃).

Conditions :

  • POBr₃ (2.5 equiv), toluene, reflux (110°C), 4 hr.

  • Yield: 78%.

Step 3: Hydrolysis and Decarboxylation

Hydrolyze the ester to carboxylic acid, followed by Hofmann degradation to remove the carboxyl group.

Conditions :

  • NaOH (2M in ethanol), 70°C, 3 hr.

  • Yield: 90% (hydrolysis), 65% (decarboxylation).

Continuous Flow Bromination for Industrial Scale

Continuous flow reactors improve safety and efficiency for large-scale production.

Protocol :

  • Precursor Solution : 3-methyl-1-propyl-1H-pyrazol-5-amine (1M in DCM).

  • Bromination Mix : NBS (1.1 equiv) and FeBr₃ (0.05 equiv) in DCM.

  • Flow Rate : 5 mL/min, residence time 10 min.

  • Temperature : 25°C.

Advantages :

  • 95% conversion rate.

  • Reduced bromine waste.

Alternative Routes via Oxidative Coupling

Pyrazol-5-amines undergo oxidative coupling under iodine or copper catalysis. While primarily used for dimerization, modified conditions may introduce bromine.

Example :

  • React 3-methyl-1-propyl-1H-pyrazol-5-amine with Br₂ in the presence of CuI (10 mol%) and 1,10-phenanthroline.

  • Conditions : EtOH, 50°C, 6 hr.

  • Yield : 62% (with regioselective bromination).

Comparative Analysis of Methods

Method Yield Scalability Safety
Conventional Bromination68–75%ModerateModerate (Br₂ use)
Multi-Step Synthesis65–78%HighHigh
Continuous Flow90–95%IndustrialHigh
Oxidative Coupling62%Lab-scaleModerate

Challenges and Optimization Strategies

  • Regioselectivity : Unwanted 5-bromo isomers form if steric effects are neglected. Using bulkier solvents (e.g., DMF) or low temperatures improves 4-bromo selectivity.

  • Purification : Silica gel chromatography remains standard, but crystallization (e.g., using hexane/EtOAc) reduces costs.

  • Catalyst Recycling : FeBr₃ recovery via aqueous extraction achieves 80% reuse efficiency.

Recent Advances

  • Microwave-Assisted Bromination : Reduces reaction time from 12 hr to 30 min with comparable yields.

  • Electrochemical Bromination : Eliminates bromine reagents, using Br⁻ ions and anodic oxidation. Pilot studies show 70% yield .

作用機序

類似の化合物との比較

4-ブロモ-3-メチル-1-プロピル-1H-ピラゾール-5-アミンは、次のような他のピラゾール誘導体と比較できます。

4-ブロモ-3-メチル-1-プロピル-1H-ピラゾール-5-アミンのユニークさは、特定の置換パターンにあり、これにより異なる化学的および生物学的特性が与えられます.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Structural Variations

4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5)
  • Structure : Bromine (position 4), phenyl (position 3), and amine (position 5).
  • Molecular Formula : C₉H₈BrN₃; Molecular Weight : 238.09 .
  • Comparison : The phenyl group at position 3 introduces steric bulk and aromatic π-π interactions, contrasting with the methyl group in the target compound. This substitution may enhance binding to hydrophobic targets but reduce solubility in aqueous media.
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 19848-99-8)
  • Structure : Bromine (position 4), methyl groups (positions 1 and 3), and amine (position 5).
  • Molecular Formula : C₅H₈BrN₃; Molecular Weight : 190.04 .
  • Comparison : The absence of a propyl group reduces lipophilicity compared to the target compound. The dual methyl substituents may confer greater metabolic stability but limit conformational flexibility.
4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1)
  • Structure : Bromine (position 4), methyl (position 1), and amine (position 3).
  • Molecular Formula : C₄H₆BrN₃; Molecular Weight : 176.02 .
  • Comparison: The positional shift of the amine group (position 3 vs. This change could impact interactions with biological targets or catalysts in synthetic pathways.

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine 248.11 2.3 0.12 (water) 105–108 (estimated)
4-Bromo-3-phenyl-1H-pyrazol-5-amine 238.09 2.8 0.08 (water) 160–162
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine 190.04 1.5 1.2 (water) 98–100
4-Bromo-1-methyl-1H-pyrazol-3-amine 176.02 1.2 2.5 (water) 85–87

*logP values estimated using fragment-based methods.

  • Key Observations :
    • The propyl group in the target compound increases lipophilicity (logP = 2.3) compared to methyl-substituted analogs (logP = 1.2–1.5).
    • Aromatic substituents (e.g., phenyl in CAS 2845-78-5) further elevate logP but reduce aqueous solubility.
    • Positional isomerism (amine at position 3 vs. 5) significantly affects solubility due to differences in hydrogen-bonding capacity.

生物活性

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds, including this compound, have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms like bromine enhances their lipophilicity, which can improve absorption and distribution in biological systems.

Target Interactions
Pyrazole derivatives typically interact with various biological targets through hydrogen bonding and other intermolecular interactions. The specific mechanisms involve:

  • Enzyme Inhibition : This compound may inhibit enzymes such as liver alcohol dehydrogenase, influencing the metabolism of alcohol and related compounds.
  • Receptor Modulation : It may also act on specific receptors involved in neurotransmission and inflammation pathways.

Biochemical Pathways
The compound's influence on biochemical pathways can vary depending on its target. For instance, it can modulate pathways related to oxidative stress and cellular signaling, which are crucial in cancer progression and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Enhanced lipophilicity due to bromine substitution may improve gastrointestinal absorption.
  • Distribution : The compound is likely distributed throughout body tissues, influenced by solvent interactions during administration.
  • Metabolism : It may undergo metabolic transformations that alter its efficacy and safety profile.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives:

Activity TypeDescription
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Anticancer Demonstrated cytotoxic effects in several cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in vivo.
Analgesic Provides pain relief through central nervous system modulation.

Case Studies

  • Anticancer Activity
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy
    Research assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects
    In a model of induced inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities .

Q & A

Q. What are the established synthetic routes for 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination of a preformed pyrazole core (e.g., 3-methyl-1-propyl-1H-pyrazol-5-amine) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Catalysis : Use of Lewis acids (e.g., AlCl₃) to improve regioselectivity.
    Continuous flow reactors and automated systems can enhance scalability and yield (>80% reported in analogous compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C3). Key signals: δ ~2.3 ppm (C3-CH₃), δ ~4.1 ppm (propyl -CH₂-) .
    • LC-MS : Verify molecular ion peaks (expected m/z ~247 [M+H]⁺ for C₇H₁₁BrN₃).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% achievable via recrystallization in ethanol/water) .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

Methodological Answer:

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and anisotropic displacement parameters.
  • Data Collection : High-resolution data (θ > 25°) ensures accurate bond-length measurements (e.g., C-Br bond ~1.90 Å).
  • Validation : WinGX suite for geometry analysis (e.g., torsion angles, hydrogen bonding) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, a discrepancy in propyl chain conformation may arise from solution vs. solid-state dynamics.
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR shifts/NOE correlations.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in brominated heterocycles .

Q. What advanced strategies are recommended for studying the reactivity of the bromine substituent?

Methodological Answer:

  • Substitution Reactions : React with nucleophiles (e.g., amines, thiols) under Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Monitor kinetics via in-situ FTIR to optimize conditions (e.g., 60°C, 12 h).
  • Mechanistic Probes : Isotopic labeling (e.g., ⁸¹Br) or Hammett analysis to assess electronic effects.
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states and regioselectivity .

Q. How should researchers design experiments to evaluate the biological activity of derivatives without violating ethical guidelines?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli. Use DMSO as a solubilizing agent (<1% v/v).
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices.
  • Data Interpretation : Address conflicting bioassay results by verifying compound stability (HPLC) and controlling for solvent artifacts .

Q. What methodologies are effective in resolving synthetic byproducts or regiochemical ambiguities?

Methodological Answer:

  • Byproduct Isolation : Use preparative TLC or column chromatography (silica gel, hexane/EtOAc gradient).
  • Regiochemical Confirmation : NOESY NMR to differentiate between C4 and C5 bromination.
  • Mass Spectrometry Imaging : MALDI-TOF maps spatial distribution of byproducts in reaction mixtures .

Q. How can computational tools enhance the prediction of physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • QSAR Modeling : Use descriptors like polar surface area (PSA) and partition coefficients (logP) from ACD/Labs or ChemAxon.
  • Solubility Prediction : COSMO-RS simulations in water/ethanol mixtures. Experimental validation via shake-flask method (pH 7.4 PBS buffer) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。